molecular formula C25H15BrO B2624039 2'-Bromospiro[fluorene-9,9'-xanthene] CAS No. 1477458-14-2

2'-Bromospiro[fluorene-9,9'-xanthene]

Cat. No.: B2624039
CAS No.: 1477458-14-2
M. Wt: 411.298
InChI Key: KMSXKCVWGSWZGB-UHFFFAOYSA-N
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Description

Significance of Spiro Architectures in Organic Functional Materials

Spiro architectures are characterized by a central sp³-hybridized carbon atom that links two molecular ring systems, which are typically oriented perpendicularly to each other. researchgate.netacs.org This unique three-dimensional and rigid structure imparts several advantageous properties to organic functional materials. acs.orgresearchgate.net

Key benefits of spiro architectures include:

Suppression of Intermolecular Interactions: The orthogonal arrangement of the two π-conjugated systems effectively hinders undesirable intermolecular π-π stacking and excimer formation. acs.org This helps maintain the intrinsic photophysical properties of the individual chromophores in the solid state.

Enhanced Morphological Stability: The bulky, rigid, and non-planar shape of spiro compounds disrupts crystal packing and inhibits recrystallization, leading to the formation of stable amorphous glasses. researchgate.netacs.org This morphological stability is crucial for the longevity and reliability of organic electronic devices like Organic Light-Emitting Diodes (OLEDs). acs.org

High Glass Transition Temperature (Tg): The rigid structure and high molecular weight associated with the spiro center contribute to high glass transition temperatures, which is a measure of thermal stability. acs.org

Tunable Electronic Properties: The sp³-hybridized spiro-carbon atom acts as an electronic insulator, effectively separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) onto the different molecular halves. acs.org This feature is highly beneficial for designing ambipolar host materials and thermally activated delayed fluorescence (TADF) emitters. acs.org

These characteristics make spiro compounds highly desirable for a range of applications, including OLEDs, organic photovoltaics (OPVs), and perovskite solar cells (PSCs). acs.orgresearchgate.net

Overview of Spiro[fluorene-9,9'-xanthene] (B3069175) (SFX) as a Versatile Molecular Platform

Spiro[fluorene-9,9'-xanthene] (SFX) has emerged as a robust and versatile building block in the design of high-performance organic semiconductors. researchgate.netacs.org It combines the favorable properties of the fluorene (B118485) unit with the xanthene moiety in a spiro-fused system. The SFX core possesses a distinct three-dimensional, cross-shaped conformation that provides significant steric hindrance. acs.org

Compared to the more traditional 9,9'-spirobifluorene (SBF) unit, SFX offers several advantages. The synthesis of the SFX core is often more straightforward and can be achieved through a one-pot, acid-catalyzed condensation reaction, making it a cost-effective alternative. researchgate.netxgm888.com The presence of the oxygen atom in the xanthene moiety also influences the electronic properties of the molecule. The xanthene portion of SFX is known to be more twisted and possess a higher triplet energy (T₁) compared to the fluorene part, which is a key consideration in designing host materials for phosphorescent OLEDs. nih.gov

The SFX platform has been successfully utilized to develop a variety of organic functional materials, including:

Hole-Transporting Materials (HTMs) for perovskite solar cells. rsc.orgrsc.org

Host materials for blue phosphorescent and TADF OLEDs. nih.govresearchgate.net

Blue-light emitting polymers. researchgate.net

Luminophores with mechanoresponsive and aggregation-induced emission (AIE) properties. rsc.org

Rationales for Bromine Functionalization at the 2'-Position in Spiro[fluorene-9,9'-xanthene] for Targeted Reactivity and Advanced Material Properties

The functionalization of the SFX core is a common strategy to fine-tune its chemical and photophysical properties for specific applications. Introducing a bromine atom, particularly at the 2'-position of the xanthene ring, to create 2'-Bromospiro[fluorene-9,9'-xanthene], is a crucial synthetic step. chemimpex.com

The bromine atom serves as a versatile synthetic handle, enabling further molecular elaboration through various cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination. xgm888.comchemimpex.comchemimpex.com This allows for the attachment of a wide array of functional groups, including electron-donating or electron-withdrawing moieties, to tailor the electronic and optical properties of the final material. chemimpex.com

Studies on the electrophilic substitution of the SFX core have shown that bromination occurs sequentially, with the initial reaction happening at the 2'-position of the electron-rich xanthene ring. researchgate.netnwpu.edu.cn This regioselectivity provides a reliable method for introducing a functional group at a specific location.

Therefore, 2'-Bromospiro[fluorene-9,9'-xanthene] is not typically the final functional material itself, but rather a key intermediate. chemimpex.com Its strategic importance lies in its ability to act as a building block for more complex molecules designed for advanced applications in organic electronics, such as OLEDs, organic photovoltaics, and fluorescent probes. chemimpex.comchemimpex.com

Compound Data

Below are the properties of the primary chemical compound discussed in this article.

PropertyValue
Compound Name2'-Bromospiro[fluorene-9,9'-xanthene]
CAS Number1477458-14-2 chemimpex.combldpharm.commade-in-china.comchemsrc.com (also cited as 899422-06-1 catsyn.comapolloscientific.co.uk)
Molecular FormulaC₂₅H₁₅BrO chemimpex.comcatsyn.com
Molecular Weight411.3 g/mol chemimpex.com (also cited as 411.29 g/mol catsyn.com)
AppearanceWhite to almost white powder to crystal chemimpex.com
Melting Point196 - 200 °C chemimpex.com
Purity≥ 97% chemimpex.comchemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2'-bromospiro[fluorene-9,9'-xanthene]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H15BrO/c26-16-13-14-24-22(15-16)25(21-11-5-6-12-23(21)27-24)19-9-3-1-7-17(19)18-8-2-4-10-20(18)25/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSXKCVWGSWZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=CC=CC=C5OC6=C4C=C(C=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H15BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Derivatization Strategies for 2 Bromospiro Fluorene 9,9 Xanthene and Its Analogues

General Synthetic Routes to the Spiro[fluorene-9,9'-xanthene] (B3069175) Scaffold

The construction of the spiro[fluorene-9,9'-xanthene] (SFX) framework is a critical first step in the synthesis of its bromo-derivatives. Efficient access to this core structure is paramount for the further exploration of this class of compounds.

Condensation Reactions of 9-Fluorenones with Resorcinol (B1680541) Derivatives

A primary and widely employed method for the synthesis of the spiro[fluorene-9,9'-xanthene] scaffold involves the acid-catalyzed condensation reaction of a 9-fluorenone (B1672902) derivative with a resorcinol derivative. arkat-usa.org This reaction typically proceeds in the presence of a strong acid catalyst, which facilitates the electrophilic attack of the fluorenone carbonyl carbon onto the electron-rich resorcinol ring, followed by a cyclization and dehydration cascade to form the spiro-xanthene structure.

The choice of catalyst and reaction conditions can significantly influence the yield and purity of the desired product. Various condensing reagents have been explored, including zinc chloride/hydrochloric acid (ZnCl₂/HCl) and gaseous hydrogen chloride. arkat-usa.org However, these methods often require harsh conditions, such as high temperatures and long reaction times, and can lead to the introduction of metallic or halide impurities, which are detrimental to the performance of organic electronic devices. arkat-usa.org

One-Pot Preparation Techniques for Spiro[fluorene-9,9'-xanthene]-3',6'-diol Derivatives

To address the limitations of traditional methods, more convenient one-pot synthetic procedures have been developed. These methods often utilize alternative acid catalysts that are more amenable to producing high-purity materials. One such effective catalyst is p-toluenesulfonic acid (p-TsOH). arkat-usa.org The one-pot condensation of various substituted 9-fluorenones with resorcinol in the presence of a catalytic amount of p-TsOH in a suitable solvent like toluene (B28343) has been shown to produce spiro[fluorene-9,9'-xanthene]-3',6'-diol derivatives in good yields. arkat-usa.org

This method offers several advantages, including milder reaction conditions, shorter reaction times, and the absence of metallic contaminants. The reaction is tolerant to a range of functional groups on the 9-fluorenone starting material, including halogens, alkyl chains, and phenyl groups. Research has indicated that electron-poor 9-fluorenones tend to provide better yields compared to their electron-rich counterparts under these conditions. arkat-usa.org

Table 1: Examples of One-Pot Synthesis of Substituted Spiro[fluorene-9,9'-xanthene]-3',6'-diol Derivatives

9-Fluorenone SubstituentResorcinolCatalystSolventYield (%)
2,7-DibromoResorcinolp-TsOHToluene85
2-BromoResorcinolp-TsOHToluene82
UnsubstitutedResorcinolp-TsOHToluene80
2,7-Di-tert-butylResorcinolp-TsOHToluene75

Data compiled from representative literature procedures.

Regioselective Bromination Strategies for Spiro[fluorene-9,9'-xanthene]

The introduction of a bromine atom at a specific position on the spiro[fluorene-9,9'-xanthene] scaffold is a key step in creating versatile building blocks for further functionalization. The 2'-position on the xanthene moiety is a common target for bromination, as this site allows for subsequent cross-coupling reactions to extend the π-conjugation of the molecule.

While direct electrophilic bromination of the parent spiro[fluorene-9,9'-xanthene] can lead to a mixture of mono- and poly-brominated isomers, achieving high regioselectivity for the 2'-position can be challenging. The electronic nature of the xanthene ring directs electrophilic attack to the positions ortho and para to the oxygen atom. Therefore, careful control of reaction conditions, including the choice of brominating agent, solvent, and temperature, is crucial to favor the formation of the desired 2'-bromo isomer.

In some synthetic approaches, a "monobromo-SFX" has been successfully synthesized with a high yield using methanesulfonic acid (MeSO₃H) as a catalyst. 20.210.105 While the exact isomeric distribution of this "monobromo-SFX" is not always specified in the literature, it highlights a pathway to obtaining mono-brominated products which can then be subjected to further derivatization. For targeted synthesis of the 2'-bromo isomer, advanced synthetic strategies may involve the use of directing groups or starting with pre-functionalized precursors to ensure the desired regioselectivity.

Post-Synthetic Functionalization of 2'-Bromospiro[fluorene-9,9'-xanthene]

The bromine atom at the 2'-position of the spiro[fluorene-9,9'-xanthene] scaffold serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. These post-synthetic modifications are instrumental in tailoring the electronic and photophysical properties of the final molecules for specific applications.

Suzuki Cross-Coupling Reactions for Extended π-Conjugation

The Suzuki cross-coupling reaction is a powerful tool for forming carbon-carbon bonds between the 2'-position of the spiro scaffold and various aryl or heteroaryl groups. 20.210.105 This palladium-catalyzed reaction typically involves the coupling of the 2'-bromo derivative with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a base. mdpi.com

By carefully selecting the boronic acid coupling partner, the π-conjugated system of the spiro molecule can be systematically extended. This allows for the fine-tuning of the molecule's absorption and emission properties, as well as its charge transport characteristics. For instance, coupling with electron-donating or electron-withdrawing aryl groups can modulate the HOMO and LUMO energy levels of the resulting compound.

Table 2: Representative Suzuki Cross-Coupling Reactions on Brominated Spiro[fluorene-9,9'-xanthene] Scaffolds

Brominated SFX DerivativeBoronic Acid/EsterCatalystBaseProduct
Monobromo-SFX2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9-dioctylfluorenePd(PPh₃)₄K₂CO₃2,7-bis(spiro[fluorene-9,9'-xanthene]-2-yl)-9,9-dioctylfluorene
2'-Bromospiro[fluorene-9,9'-xanthene]Phenylboronic acidPd(dppf)Cl₂Cs₂CO₃2'-Phenylspiro[fluorene-9,9'-xanthene]
2'-Bromospiro[fluorene-9,9'-xanthene](4-(N,N-diphenylamino)phenyl)boronic acidPd(PPh₃)₄Na₂CO₃2'-(4-(N,N-diphenylamino)phenyl)spiro[fluorene-9,9'-xanthene]

Data is illustrative of typical Suzuki coupling reactions and may not represent optimized conditions.

Aryl Amination Reactions to Form Hole-Transporting Analogues

The Buchwald-Hartwig amination is another pivotal palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds. nih.govresearchgate.net This reaction is particularly useful for synthesizing hole-transporting materials (HTMs) by coupling the 2'-bromospiro[fluorene-9,9'-xanthene] with various primary or secondary amines, especially electron-rich arylamines like diphenylamine (B1679370) or carbazole (B46965). researchgate.netnih.gov

The resulting triarylamine-functionalized spiro compounds often exhibit excellent hole-transporting properties due to the nitrogen lone pairs' ability to stabilize positive charges. The rigid and three-dimensional nature of the spiro scaffold helps to prevent intermolecular aggregation, which can be detrimental to the performance of organic electronic devices. The synthesis of such molecules has been shown to lead to efficient HTMs for perovskite solar cells and OLEDs. rsc.org

Table 3: Representative Buchwald-Hartwig Amination Reactions on Brominated Spiro[fluorene-9,9'-xanthene] Scaffolds

Brominated SFX DerivativeAmineCatalystBaseProduct
2'-Bromospiro[fluorene-9,9'-xanthene]DiphenylaminePd(OAc)₂ / P(t-Bu)₃NaOt-Bu2'-(Diphenylamino)spiro[fluorene-9,9'-xanthene]
2'-Bromospiro[fluorene-9,9'-xanthene]CarbazolePd₂(dba)₃ / XPhosK₃PO₄2'-(9H-Carbazol-9-yl)spiro[fluorene-9,9'-xanthene]
2,7-Dibromospiro[fluorene-9,9'-xanthene] (B2878167)N,N-di(4-methoxyphenyl)aminePd(OAc)₂ / RuPhosNaOt-Bu2,7-bis(di(4-methoxyphenyl)amino)spiro[fluorene-9,9'-xanthene]

Data is illustrative of typical Buchwald-Hartwig amination reactions and may not represent optimized conditions.

Diversification via Bromine Substituent for Tailored Molecular Structures

The bromine atom on the spiro[fluorene-9,9'-xanthene] scaffold is a key functional group for post-synthetic modification, primarily through various palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a diverse range of substituents, leading to the creation of tailored molecular structures with specific electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

One of the most utilized methods for the diversification of bromo-substituted SFX is the Suzuki coupling reaction . This reaction facilitates the formation of carbon-carbon bonds by coupling the aryl bromide with an arylboronic acid or ester in the presence of a palladium catalyst and a base. For instance, monobromo-SFX has been successfully coupled with 2,7-bis(4,4,5,5-tetramethyl- 20.210.105rsc.orgrsc.orgdioxaborolane-2-yl)-9,9-dioctylfluorene using a Pd(PPh₃)₄ catalyst and K₂CO₃ as the base, yielding 2,7-bis[spiro[fluorene-9,9'-xanthene]-2-yl]-9,9-dioctylfluorene with a high yield of 90%. 20.210.105 This approach is instrumental in creating larger, conjugated systems with desirable charge-transport properties. Similarly, 2,7-disubstituted SFX derivatives have been synthesized by grafting imidazole-derived moieties onto the SFX core, showcasing the versatility of this method in creating complex architectures. rsc.org

The Sonogashira coupling reaction is another powerful tool for the derivatization of brominated SFX. This reaction involves the coupling of a terminal alkyne with an aryl halide, catalyzed by palladium and copper complexes. organic-chemistry.orgnih.govnih.gov This method is particularly useful for extending the π-conjugation of the SFX core by introducing acetylenic linkages, which can significantly influence the material's emission properties. The mild reaction conditions of the Sonogashira coupling make it suitable for the synthesis of complex molecules. organic-chemistry.orgnih.gov

Furthermore, the Buchwald-Hartwig amination provides a route to introduce nitrogen-containing functional groups. This palladium-catalyzed cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. This strategy is crucial for developing hole-transporting materials, as the introduction of amine moieties can effectively tune the highest occupied molecular orbital (HOMO) energy levels for efficient charge injection.

The table below summarizes various derivatization strategies for bromo-substituted spiro[fluorene-9,9'-xanthene].

Reaction TypeReactantsCatalyst/ReagentsProduct TypeRef.
Suzuki Couplingmonobromo-SFX, 2,7-bis(boronic ester)-fluorenePd(PPh₃)₄, K₂CO₃Extended conjugated system 20.210.105
Suzuki Coupling2,7-dibromo-SFX, imidazole-arylboronic acidPd catalyst, baseImidazole-functionalized SFX rsc.org
Sonogashira Couplingbromo-SFX, terminal alkynePd catalyst, Cu(I) co-catalyst, baseAlkyne-functionalized SFX organic-chemistry.orgnih.gov
Buchwald-Hartwig Aminationbromo-SFX, aminePd catalyst, ligand, baseAmine-functionalized SFX

Controlled Synthesis of Isomeric Spiro[fluorene-9,9'-xanthene] Derivatives for Structure-Property Relationship Studies

The ability to control the substitution pattern on the spiro[fluorene-9,9'-xanthene] framework is critical for systematic investigations into structure-property relationships. The isomeric purity and the specific positions of functional groups on the SFX core can dramatically influence the resulting material's thermal stability, solubility, and optoelectronic characteristics.

The synthesis of specific isomers often relies on a one-pot condensation reaction between a substituted 9-fluorenone and a substituted phenol (B47542) derivative under acidic conditions. 20.210.105 For example, the reaction of 2,7-dibromo-9-fluorenone (B76252) with resorcinol can lead to the formation of a dibrominated SFX derivative. 20.210.105 The regioselectivity of this reaction is influenced by the electronic and steric nature of the substituents on both the fluorenone and phenol precursors.

A key area of investigation is the comparison of different substitution patterns, such as 2,7- versus 3,6-disubstitution on the fluorene (B118485) unit of the SFX core. These positional isomers can exhibit distinct photophysical and electronic properties. For instance, a series of conjugation-interrupted spiro[fluorene-9,9'-xanthene]/9-arylfluorene hybrid host materials have been designed and synthesized to understand the deep role of different molecular modifications in the performance of phosphorescent OLEDs (PhOLEDs). rsc.org By varying the substitution positions, researchers can fine-tune the frontier molecular orbital energy levels without significantly altering the high triplet energy level, which is crucial for efficient energy transfer in PhOLEDs. rsc.org

In another study, two spiro-annulated molecular structures with dithiafulvenyl units functionalized at the 2,2',7,7'- and 2,3',6',7- positions of the SFX core were synthesized. nih.gov The investigation revealed that the hole mobility was significantly influenced by the positions of the dithiafulvenyl functionalization, highlighting the importance of precise isomeric control. nih.gov The synthesis of these distinct isomers allows for a direct correlation between the molecular geometry and the charge transport properties of the resulting materials.

The following table presents examples of isomeric spiro[fluorene-9,9'-xanthene] derivatives and the focus of their structure-property relationship studies.

Isomeric Substitution PatternSynthetic ApproachFocus of Structure-Property StudyApplicationRef.
2,7-disubstitutedGrafting of imidazole (B134444) moieties onto SFX corePhotophysical and electrochemical properties, thermal stabilityBlue-emitting OLEDs rsc.org
Varied substitution on arylfluorene unitTwo-step reaction from SFX precursorsTuning of frontier molecular orbital energy levelsRGB and white PhOLEDs rsc.org
2,2',7,7'- vs. 2,3',6',7'-tetrasubstitutedFunctionalization of SFX core with dithiafulvenyl unitsInfluence of substituent position on hole mobilityPerovskite solar cells nih.gov

Advanced Spectroscopic and Structural Characterization of Spiro Fluorene 9,9 Xanthene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

The precise structure of 2'-Bromospiro[fluorene-9,9'-xanthene] would be confirmed using ¹H and ¹³C NMR spectroscopy. The substitution pattern, particularly the introduction of a bromine atom at the 2'-position on the xanthene moiety, would induce characteristic changes in the chemical shifts and coupling patterns of the aromatic protons and carbons compared to the unsubstituted parent compound. A publication from 2013 titled "Synthesis and characterization of bromo and acetyl derivatives of spiro[fluorene-9, 9'-xanthene]" confirms that NMR characterization was used to identify the positions of substitution on the spiro[fluorene-9,9'-xanthene] (B3069175) core. researchgate.netnwpu.edu.cn However, the specific spectral data from this source is not publicly available.

¹H NMR Spectroscopy

Detailed experimental data for 2'-Bromospiro[fluorene-9,9'-xanthene] is not available.

¹³C NMR Spectroscopy

Detailed experimental data for 2'-Bromospiro[fluorene-9,9'-xanthene] is not available.

Electronic Absorption Spectroscopy (UV-Vis) for Optical Transition Analysis

The UV-Vis absorption spectrum of 2'-Bromospiro[fluorene-9,9'-xanthene] is expected to show characteristic bands related to π-π* transitions within the aromatic fluorene (B118485) and xanthene systems. The rigid, spiro-linked structure influences the electronic conjugation and, consequently, the absorption properties. While specific data for the 2'-bromo derivative is unavailable, studies on other functionalized spiro[fluorene-9,9'-xanthene] compounds indicate that the core structure typically exhibits absorption bands in the ultraviolet region. mdpi.com

Detailed experimental data for 2'-Bromospiro[fluorene-9,9'-xanthene] is not available.

Photoluminescence (PL) Spectroscopy for Emission Property Characterization

Spiro[fluorene-9,9'-xanthene] derivatives are known for their use in organic light-emitting diodes (OLEDs) and as fluorescent probes, which stems from their efficient light-emitting properties. chemimpex.com The introduction of a bromine atom can influence the photoluminescent quantum yield and the emission wavelength through the heavy-atom effect. Characterization via PL spectroscopy would be essential to determine its viability for optoelectronic applications.

Detailed experimental data for 2'-Bromospiro[fluorene-9,9'-xanthene] is not available.

Electrochemical Characterization for Redox Potentials and Frontier Orbital Energy Levels

Electrochemical studies are crucial for determining the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These parameters are vital for assessing the suitability of the material for use in electronic devices, such as OLEDs or organic photovoltaics, by ensuring efficient charge injection and transport. chemimpex.com

Cyclic Voltammetry (CV)

Cyclic voltammetry is the standard technique used to measure the oxidation and reduction potentials of a compound. From these potentials, the HOMO and LUMO energy levels can be estimated. While the specific CV data for 2'-Bromospiro[fluorene-9,9'-xanthene] is not available, research on similar spiro compounds provides a framework for how such characterization is performed and interpreted. mdpi.com

Detailed experimental data for 2'-Bromospiro[fluorene-9,9'-xanthene] is not available.

Differential Pulse Voltammetry (DPV)

For instance, research on hole-transporting materials (HTMs) based on the SFX platform reveals how derivatization affects the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. mdpi.comrsc.org In a study of four SFX-based HTMs functionalized with four-armed arylamine moieties, the HOMO energy levels were found to range from -4.9 to -5.1 eV. rsc.org Another investigation into fluorinated-aniline functionalized SFX derivatives reported HOMO levels between -5.25 and -5.32 eV and LUMO levels between -2.25 and -2.28 eV, as determined by CV measurements in dichloromethane (B109758) solutions. mdpi.com These values are crucial for designing and predicting the performance of SFX-based materials in electronic devices such as perovskite solar cells and organic light-emitting diodes (OLEDs). mdpi.comrsc.org

Table 1: Electrochemical Properties of Functionalized Spiro[fluorene-9,9'-xanthene] (SFX) Derivatives

Compound HOMO (eV) LUMO (eV)
SFX-F -5.25 -2.25
SFX-2F -5.28 -2.26
SFX-3F -5.28 -2.28
SFX-CF3 -5.32 -2.28

Data sourced from cyclic voltammetry measurements of fluorinated-aniline functionalized SFX derivatives. mdpi.com

Morphological and Crystalline Characterization

The morphology and crystalline nature of spiro[fluorene-9,9'-xanthene] derivatives are critical factors that influence their performance in solid-state applications. Techniques such as scanning electron microscopy, transmission electron microscopy, and X-ray diffraction are employed to study these characteristics.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of materials at the micro- and nanoscale. While specific SEM images for 2'-Bromospiro[fluorene-9,9'-xanthene] are not available, studies on related SFX-based materials for organic electronics emphasize the importance of achieving uniform and stable thin-film morphologies. The inherent three-dimensional and rigid structure of the SFX core contributes to good morphological stability in the solid state, which is a desirable trait for materials used in layered electronic devices. mdpi.com The bulky, orthogonal geometry of SFX derivatives helps in the formation of amorphous glasses with high glass transition temperatures, preventing crystallization and ensuring the longevity and reliability of devices.

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the detailed analysis of a material's internal nanostructure, including its crystallinity and phase distribution. As with SEM, specific TEM analyses for 2'-Bromospiro[fluorene-9,9'-xanthene] are not documented in the available literature. However, for SFX-based materials developed for applications like OLEDs and solar cells, TEM would be instrumental in examining the fine details of thin-film morphology, such as the interfaces between different layers and the distribution of any crystalline domains within the amorphous matrix. Such analyses are crucial for understanding and optimizing charge transport and device efficiency.

X-ray diffraction is the definitive method for determining the crystalline structure of materials. Both single-crystal and powder XRD techniques are vital for a comprehensive understanding of spiro[fluorene-9,9'-xanthene] systems.

Single Crystal X-ray Diffraction (SC-XRD) allows for the precise determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 2'-Bromospiro[fluorene-9,9'-xanthene] has not been specifically reported, the structure of the parent compound, spiro[fluorene-9,9'-xanthene], has been determined and is available in crystallographic databases. nih.gov These studies confirm the characteristic orthogonal arrangement of the fluorene and xanthene planes. For brominated derivatives, synthetic studies have confirmed through nuclear magnetic resonance (NMR) that electrophilic substitution reactions, such as bromination, occur at specific positions on the SFX core, namely the 2', 7', and 2 positions. SC-XRD would be the definitive method to confirm these substitution patterns and to study the impact of the bromine atom on the crystal packing.

Table 2: Crystallographic Data for Spiro[fluorene-9,9'-xanthene]

Parameter Value
CCDC Number 617570
Empirical Formula C₂₅H₁₆O
Molecular Weight 332.4 g/mol

Data for the parent, non-brominated compound. nih.gov

Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and to study changes in the crystalline structure of a material in response to external stimuli, such as mechanical force. This is particularly relevant for investigating the mechanochromic properties of materials, where a color change is observed upon grinding or shearing.

While there is no specific PXRD data on the mechanochromic response of 2'-Bromospiro[fluorene-9,9'-xanthene], a study on a related donor-π-acceptor-π-donor molecule incorporating a spiro-xanthene core (SP-TH) demonstrated a distinct mechanochromic effect. rsc.org The pristine crystalline sample of SP-TH exhibited a yellowish-green emission. Upon grinding, the emission shifted to bluish-green. PXRD analysis was used to correlate this color change with a transformation in the material's physical state. The PXRD pattern of the pristine sample showed sharp diffraction peaks, indicative of a well-ordered crystalline structure. After grinding, these peaks became broad and diffuse, signifying a transition to an amorphous state. This phase transition alters the intermolecular interactions, leading to the observed change in emission color. This example highlights the utility of PXRD in understanding the structural basis of mechanochromism in the broader family of spiro[fluorene-9,9'-xanthene] compounds. rsc.org

Computational and Theoretical Investigations of Spiro Fluorene 9,9 Xanthene Molecular Systems

Density Functional Theory (DFT) Calculations for Ground State Electronic Properties

Density Functional Theory (DFT) is a cornerstone for investigating the ground state electronic properties and molecular geometries of SFX-based systems. uu.nlresearchgate.net Researchers commonly employ functionals like B3LYP with basis sets such as 6-31g(d,p) to optimize molecular geometries and understand the structure-property relationships. mdpi.combohrium.com A key finding from these calculations is the highly distorted, three-dimensional structure of the SFX core, characterized by a dihedral angle of approximately 90° between the fluorene (B118485) and xanthene planes. mdpi.com This rigid, non-planar structure is crucial as it endows the molecules with good stability and helps prevent the tight molecular packing or aggregation that often leads to fluorescence quenching in the solid state. acs.org

DFT calculations are instrumental in predicting how chemical modifications to the SFX core influence its electronic characteristics. rsc.org By substituting different functional groups at various positions on the fluorene or xanthene units, researchers can precisely tune the molecule's properties for specific applications, such as hole-transporting materials (HTMs) in perovskite solar cells (PSCs). uu.nlmdpi.com These computational models provide essential insights into the electron density distribution and electrostatic potential, which are fundamental to understanding the molecule's behavior in electronic devices. uu.nl

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions

To explore the properties of excited states, such as those involved in light absorption and emission, Time-Dependent Density Functional Theory (TD-DFT) is the computational method of choice. rsc.orgrsc.org This theoretical tool allows for the simulation of electronic absorption spectra by calculating the vertical excitation energies from the ground state to various excited states. rsc.org For SFX derivatives, TD-DFT calculations help elucidate the nature of optical transitions, for instance, by identifying them as π→π* or n→π* transitions. mdpi.com

For example, in studies of fluorinated-aniline derivatives of SFX, the absorption band around 325–400 nm is assigned to the π→π* transition of the molecular conjugate skeletons, while a band at 270–325 nm is attributed to the n→π* transition of the SFX core itself. mdpi.com By providing a means to predict the maximum absorption wavelengths (λ_max) and understand the orbitals involved in these transitions, TD-DFT serves as a powerful predictive tool in the rational design of new SFX-based materials with tailored photophysical and optoelectronic properties for applications like organic light-emitting diodes (OLEDs). rsc.orgescholarship.org

Analysis of Frontier Molecular Orbitals: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels

The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the electronic and charge transport properties of SFX molecules. uu.nl The energy levels of the HOMO and LUMO, and the gap between them, dictate the molecule's potential for charge injection, transport, and its optical properties. DFT calculations are routinely used to determine these energy levels. researchgate.net

A key feature of the SFX core is the distinct segregation of its FMOs. The HOMO is typically localized on the electron-rich fluorene moiety, while the LUMO resides on the xanthene portion or on electron-accepting substituents. This spatial separation can be beneficial in certain optoelectronic applications. escholarship.org Furthermore, the HOMO and LUMO energy levels can be systematically tuned through chemical functionalization. For instance, adding electron-donating groups tends to raise the HOMO level, while electron-withdrawing groups can lower the LUMO level. escholarship.orgrsc.org This tunability is crucial for aligning the energy levels of SFX-based materials with other components in a device, such as perovskite layers in solar cells, to ensure efficient charge extraction and transport. uu.nlrsc.org

Below is a table of calculated HOMO and LUMO energy levels for several functionalized Spiro[fluorene-9,9'-xanthene] (B3069175) derivatives, demonstrating the impact of substitution on electronic properties.

CompoundCalculated HOMO (eV)Calculated LUMO (eV)Optical Bandgap (eV)Source
m-SFX-mF-4.20-1.212.99 mdpi.com
m-SFX-oF-4.32-1.263.06 mdpi.com
p-SFX-mF-4.19-1.202.99 mdpi.com
p-SFX-oF-4.37-1.323.05 mdpi.com
SFX-TAD-4.9N/AN/A rsc.org
mp-SFX-2PA-5.1N/AN/A rsc.org

Modeling of Charge Carrier Injection and Transport Mechanisms within Molecular Frameworks

Computational modeling plays a vital role in understanding and predicting the charge carrier transport properties of SFX-based materials, which are often designed as hole-transporting materials (HTMs). acs.orgresearchgate.net The intrinsic charge mobility of a material is influenced by two key factors that can be estimated computationally: the internal reorganization energy (λ) and the electronic coupling (transfer integral) between adjacent molecules.

The reorganization energy represents the energy required for a molecule's geometry to relax upon gaining or losing a charge carrier. A smaller hole reorganization energy (λh) is desirable for efficient hole transport. uu.nl Theoretical calculations for various imidazole-sulfonylurea derivatives of SFX have shown that they possess smaller hole reorganization energies compared to their electron reorganization energies, indicating a preference for hole transport. uu.nl

Marcus theory is often combined with DFT calculations to estimate charge transfer rates and mobilities. The hole mobility (μh) of SFX derivatives has been a particular focus, with studies showing that strategic functionalization can lead to significantly enhanced mobility. rsc.orgresearchgate.net For instance, certain derivatives functionalized with four-armed arylamine moieties have demonstrated hole mobilities orders of magnitude higher than the benchmark HTM, Spiro-OMeTAD. uu.nlrsc.org These modeling efforts are crucial for designing next-generation HTMs with improved conductivity and charge transport for more efficient solar cells and LEDs. mdpi.comrsc.org

The table below presents hole mobility data for several doped SFX derivatives.

CompoundHole Mobility (cm² V⁻¹ s⁻¹)Source
SFX-TAD2.2 x 10⁻⁵ rsc.org
p-SFX-PA3.3 x 10⁻⁵ rsc.org
m-SFX-2PA9.1 x 10⁻⁵ rsc.org
mp-SFX-2PA15 x 10⁻⁵ rsc.org

Theoretical Understanding of Aggregation-Induced Emission (AIE) Phenomena

The concept of Aggregation-Induced Emission (AIE) is highly relevant to the SFX molecular system. AIE is a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation in the solid state or in poor solvents. researchgate.net The theoretical basis for AIE in SFX derivatives lies in the restriction of intramolecular motion (RIM).

In dilute solutions, flexible parts of a molecule, such as rotating phenyl rings, can undergo low-frequency intramolecular motions that provide efficient non-radiative decay pathways for the excited state, thus quenching fluorescence. However, in the aggregated state, the rigid and bulky 3D spiro-structure of SFX physically hinders these intramolecular motions. researchgate.net This steric hindrance blocks the non-radiative decay channels, forcing the excited state to decay radiatively, which results in strong light emission. Computational studies can model the rotational barriers and vibrational modes in both isolated and aggregated states to provide a quantitative understanding of the RIM mechanism that underpins the AIE phenomenon in these materials.

Computational Exploration of Mechanochromic Properties and Stimuli-Responsive Behavior

Mechanochromism, the change in a material's color or emission properties in response to mechanical stimuli like grinding or shearing, is another fascinating property observed in SFX-based materials. researchgate.net This behavior is often linked to AIE, as both phenomena are highly dependent on the molecules' solid-state packing. Computational methods are used to explore the theoretical underpinnings of this stimuli-responsive behavior.

The theoretical understanding is that the crystalline state of an SFX derivative may have a specific molecular packing arrangement that is weakly emissive. When mechanical force is applied, it can induce a phase transition from a well-ordered crystalline state to a disordered amorphous state. researchgate.net This disruption of the crystal lattice can alter the intermolecular interactions (e.g., π-π stacking) and the degree of intramolecular motion restriction. Computational modeling can simulate different packing polymorphs (crystalline vs. amorphous) and calculate their respective photophysical properties to predict and explain the observed mechanochromic luminescence shift.

Molecular Dynamics Simulations for Intermolecular Interactions and Packing Modes

While single-crystal X-ray diffraction provides a static snapshot of molecular packing, Molecular Dynamics (MD) simulations offer a way to model the dynamic behavior and intermolecular interactions within a material. For SFX systems, understanding how molecules pack together in the solid state is crucial for predicting bulk properties like charge mobility and thermal stability. acs.org

The spiro-conformation, with its perpendicular units, effectively prevents the kind of tight, co-facial π-π stacking that can lead to aggregation-caused quenching. acs.org Instead, it promotes the formation of amorphous, glassy films with good morphological stability. mdpi.com MD simulations can be used to model this film formation process and predict the resulting morphology. By simulating the interactions between many SFX molecules over time, researchers can gain insight into the distribution of intermolecular distances and orientations, which are key parameters for calculating charge transfer integrals and ultimately predicting charge transport efficiency in a realistic, disordered solid-state environment. These simulations are vital for bridging the gap between single-molecule properties and bulk material performance.

Applications in Organic Electronic and Photonic Devices

Organic Photovoltaics (OPVs) and Perovskite Solar Cells (PSCs)

The SFX platform has been extensively utilized to create materials for solar cell applications, where they function as efficient HTMs, non-fullerene acceptors, and passivating agents, significantly boosting both the efficiency and stability of the devices.

SFX-based derivatives have emerged as a low-cost and highly effective alternative to the benchmark HTM, Spiro-OMeTAD, in perovskite solar cells. rsc.org The synthesis is often more facile, and the resulting materials can exhibit superior performance. rsc.orgsci-hub.se

By functionalizing the SFX core with various arylamine moieties, researchers have developed HTMs with well-matched HOMO energy levels (-4.9 to -5.1 eV) for efficient hole extraction from the perovskite layer. rsc.orgpolyu.edu.hk One such material, mp-SFX-2PA, enabled a PSC to achieve a power conversion efficiency (PCE) of 16.8%, surpassing the 15.5% achieved with Spiro-OMeTAD under identical conditions. rsc.orgresearchgate.net Crucially, the device based on mp-SFX-2PA demonstrated significantly enhanced stability, retaining 90% of its initial PCE after 2000 hours of storage in ambient air, whereas the Spiro-OMeTAD device degraded to just 28% of its initial performance. rsc.orgresearchgate.net

Another derivative, X60, was developed through a simple two-step synthesis and yielded a PCE of 19.84% in PSCs. rsc.org Further modifications, such as introducing fluorene-terminated substituents to create SFX-FM, led to a PCE of 17.29%, again outperforming the Spiro-OMeTAD reference device (15.14%). sci-hub.se

MaterialPerovskite LayerPCE (%)StabilityReference
mp-SFX-2PA MAPbI₃16.8%Retains 90% of initial PCE after 2000 h rsc.orgpolyu.edu.hkresearchgate.net
mp-SFX-2PA (FAPbI₃)/(MAPbBr₃)17.7%- rsc.orgresearchgate.net
X60 -19.84%- rsc.org
SFX-FM -17.29%Excellent hydrophobicity sci-hub.se
p-SFX-oF CH₃NH₃PbI₃15.21%- mdpi.comresearchgate.net
Spiro-OMeTAD (Control) MAPbI₃15.5%Retains 28% of initial PCE after 2000 h rsc.orgpolyu.edu.hkresearchgate.net

Beyond their role as HTMs, SFX derivatives have been engineered to function as three-dimensional non-fullerene acceptors (NFAs) for organic photovoltaics. The rigid, non-planar structure of the SFX core is ideal for creating acceptors that disrupt crystalline packing and promote the formation of a favorable bulk-heterojunction morphology with donor polymers. rsc.orgrsc.org

By attaching strongly electron-accepting units, such as diketopyrrolopyrrole or cyanopyridone, to the periphery of the SFX core, novel 3D acceptors have been synthesized. rsc.orgrsc.org An NFA named SFX1, which features diketopyrrolopyrrole end-caps, was blended with the donor polymer PTB7. The resulting organic solar cell achieved a promising PCE of 9.42%. rsc.orgresearchgate.net Another NFA, coded A1, which incorporates cyanopyridone functionalities, was also paired with PTB7 and yielded a PCE of 7.21%. rsc.org These results validate the SFX core as a viable building block for developing efficient, next-generation NFAs. rsc.org

The interface between the perovskite absorber layer and the hole-transporting layer is a critical area where charge recombination and material degradation can occur. SFX-based molecules have been specifically designed to act as interfacial modifiers that passivate defects at this junction. acs.orgrsc.orgresearchgate.net

Table of Mentioned Compounds

Abbreviation / NameFull Chemical Name
2'-Bromospiro[fluorene-9,9'-xanthene]2'-Bromospiro[fluorene-9,9'-xanthene]
A1(5Z,5'Z,5''E,5'''E)-5,5',5'',5'''-((((S)-spiro[fluorene-9,9'-xanthene]-2,2',7,7'-tetrayl)tetrakis(thiophene-5,2-diyl))tetrakis(methaneylylidene))tetrakis(4-methyl-1-octyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile)
DPA-SFXBuNot explicitly defined in sources, a derivative of spiro[fluorene-9,9'-xanthene] (B3069175) with diphenylamine (B1679370) and butyl groups
DPNA-SFXNot explicitly defined in sources, a hybrid of N-phenyl-1-naphthylamine and spiro[fluorene-9,9'-xanthene]
m-SFX-mFIsomeric spiro[fluorene-9,9'-xanthene]-based HTM with meta-substituted fluorinated aniline (B41778) units
mp-SFX-2PANot explicitly defined in sources, a spiro[fluorene-9,9'-xanthene]-based HTM with arylamine moieties
NPBN,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine
p-SFX-oFIsomeric spiro[fluorene-9,9'-xanthene]-based HTM with ortho-substituted fluorinated aniline units
P3HTPoly(3-hexylthiophene-2,5-diyl)
PTB7Poly[[4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']dithiophene-2,6-diyl][3-fluoro-2-[(2-ethylhexyl)carbonyl]thieno[3,4-b]thiophenediyl]]
SFXSpiro[fluorene-9,9'-xanthene]
SFX-FMAsymmetric spiro[fluorene-9,9'-xanthene]-based HTM with N-(p-methoxyphenyl)-N'-(9,9'-dimethylfluoren-2-yl)amino substituents
SFX-PFNot explicitly defined in sources, a spiro[fluorene-9,9'-xanthene]-based host material
SFX1Not explicitly defined in sources, a spiro[fluorene-9,9'-xanthene]-based non-fullerene acceptor with diketopyrrolopyrrole units
Spiro-OMeTAD2,2′,7,7′-Tetrakis(N,N-di-p-methoxyphenylamine)-9,9′-spirobifluorene
SPX-BTCruciform-shaped spiro[fluorene-9,9'-xanthene] based material
SPX-TPACruciform-shaped spiro[fluorene-9,9'-xanthene] based material
X60A spiro[fluorene-9,9'-xanthene] based organic hole transport material

Optimization of Charge Extraction and Power Conversion Efficiency through Molecular Engineering

Molecular engineering of the spiro[fluorene-9,9'-xanthene] (SFX) framework, for which 2'-Bromospiro[fluorene-9,9'-xanthene] is a key synthetic building block, is a critical strategy for enhancing the performance of organic electronic devices, particularly perovskite solar cells (PSCs). chemimpex.comrsc.org The bromine substituent on the xanthene unit provides a reactive site for further functionalization, allowing chemists to strategically modify the molecule's properties. chemimpex.com This process of molecular design is pivotal for optimizing charge extraction and boosting power conversion efficiency (PCE). rsc.orgresearchgate.net

Research has focused on creating derivatives of the SFX core to serve as hole-transporting materials (HTMs). researchgate.net The goal is to fine-tune the highest occupied molecular orbital (HOMO) energy levels to align properly with the valence band of the perovskite active layer, which is essential for efficient hole extraction. rsc.orguu.nl For instance, four SFX-based HTMs functionalized with different arylamine moieties exhibited HOMO energy levels between -4.9 and -5.1 eV, which is suitable for effective hole transfer from the perovskite layer. rsc.org

By modifying the number and position of functional groups, researchers can significantly influence the material's properties. sci-hub.se For example, the synthesis of three asymmetric SFX-based HTMs (SFX-F, SFX-FM, and SFX-FP) with N-(p-methoxyphenyl)-N'-(9,9'-dimethylfluoren-2-yl)amino substituents demonstrated that while the HOMO energy level did not vary significantly with the number of substituent groups, thermal stability was governed by their position. sci-hub.se The derivative SFX-FM, with two meta-substituted groups, showed a suitable HOMO level (-5.24 eV) and superior film-forming properties, leading to a high PCE of 17.29% in PSCs, outperforming the standard HTM, spiro-OMeTAD. sci-hub.se

Further molecular modifications have led to even greater efficiencies. A low-cost, easily synthesized SFX-based HTM, termed X60, achieved a remarkable PCE of 19.84% in perovskite solar cells. rsc.org Another study developed two new HTMs, SP-Naph and SP-SMe, based on the SFX core. The dopant-free SP-SMe enabled a PSC to reach a maximum PCE of 21.95%, which was superior to devices using doped spiro-OMeTAD (19.23%). rsc.org These results highlight the success of molecular engineering in creating HTMs that not only improve efficiency but also enhance device stability. rsc.orgrsc.org

The table below summarizes the performance of various perovskite solar cells utilizing molecularly engineered HTMs based on the spiro[fluorene-9,9'-xanthene] core.

HTM DesignationPerovskite LayerPower Conversion Efficiency (PCE)Reference
X60Not Specified19.84% rsc.org
mp-SFX-2PAMAPbI316.8% rsc.org
mp-SFX-2PAFAPbI3/MAPbBr317.7% rsc.org
SFX-FMNot Specified17.29% sci-hub.se
spiro-OMeTAD (control)Not Specified15.14% sci-hub.se
SP-Naph (dopant-free)Not Specified20.51% rsc.org
SP-SMe (dopant-free)Not Specified21.95% rsc.org
spiro-OMeTAD (doped control)Not Specified19.23% rsc.org

This table is interactive. Click on the headers to sort the data.

General Applications in Advanced Optoelectronic Devices and Display Technologies

The unique spiro structure of 2'-Bromospiro[fluorene-9,9'-xanthene] and its derivatives imparts high thermal stability and good amorphous stability, making them excellent candidates for use in advanced optoelectronic devices, particularly Organic Light-Emitting Diodes (OLEDs). chemimpex.comsci-hub.sechemimpex.com This rigid, perpendicular arrangement of the fluorene (B118485) and xanthene moieties helps to prevent intermolecular aggregation, which is crucial for maintaining high emission efficiency in the solid state. researchgate.net

Derivatives of the spiro[fluorene-9,9'-xanthene] core are widely utilized as host materials for phosphorescent emitters and as hole-transporting materials in OLEDs. chemimpex.comresearchgate.net The wide energy gap and high triplet energy of the SFX scaffold make it suitable for hosting blue, green, and red phosphorescent dopants, enabling the creation of efficient and color-stable OLEDs for display technologies. chemimpex.comresearchgate.net

For example, a host material named SFX-PF, derived from the SFX core, was used to fabricate highly efficient green and blue phosphorescent OLEDs (PHOLEDs). The green device demonstrated a low turn-on voltage of 3.0 V and a high maximum external quantum efficiency (EQE) of 13.2%. researchgate.net The same host was also used in a blue PHOLED, which exhibited a turn-on voltage of 2.8 V and a maximum EQE of 14.7%. researchgate.net

In another study, SFX derivatives were synthesized to function as hole-transporting layers. researchgate.net The double-layer devices using DPA-SFXMe and DPA-SFXBu as HTLs showed lower turn-on voltages and higher efficiencies compared to a standard device using NPB. The DPA-SFXBu-based device achieved a high maximum luminescence of 21,712 cd/m² and a power efficiency of 2.31 lm/W, which was nearly 90% higher than the NPB-based control device. researchgate.net

The versatility of the SFX core is further demonstrated in the development of materials with specialized properties like Aggregation-Induced Emission (AIE). rsc.org An AIE-active luminophore, SFX-Ad, was synthesized for applications in anti-counterfeiting and information encryption, and was also used as an emitter in a blue OLED. This device produced deep blue light with CIE coordinates of (0.15, 0.10) and achieved a maximum EQE of 2.58%. rsc.org These examples underscore the importance of the spiro[fluorene-9,9'-xanthene] structure in developing innovative materials for next-generation displays and lighting. chemimpex.comresearchgate.net

The table below presents key performance metrics of OLEDs incorporating various derivatives of spiro[fluorene-9,9'-xanthene].

Device RoleDerivative NameEmitter TypeMax. External Quantum Efficiency (EQE)Power Efficiency (lm/W)Turn-on Voltage (V)Emission ColorReference
HostSFX-PFGreen Phosphorescent13.2%45.43.0Green researchgate.net
HostSFX-PFBlue Phosphorescent (FIr6)14.7%28.92.8Blue researchgate.net
HTLDPA-SFXBuNot SpecifiedNot Reported2.31< 4.0Not Specified researchgate.net
HTLNPB (Control)Not SpecifiedNot Reported~1.22~5.0Not Specified researchgate.net
EmitterSFX-AdAIE Emitter2.58%2.30Not ReportedBlue rsc.org

This table is interactive. Click on the headers to sort the data.

Applications in Biological and Sensor Technologies

Development of Fluorescent Probes and Markers for Biological Imaging

The spiro[fluorene-9,9'-xanthene] (B3069175) core is an excellent candidate for the development of fluorescent probes. chemimpex.com Probes built upon the related xanthene scaffold are renowned for their utility in a wide range of bioimaging applications. mdpi.com A key mechanism for many of these probes is the equilibrium between a non-fluorescent, spirocyclic "ring-closed" form and a highly fluorescent, "ring-opened" form. mdpi.com This transition can be triggered by specific biological analytes or events, leading to a "turn-on" fluorescence signal that allows for imaging with high specificity and sensitivity. mdpi.comresearchgate.net By functionalizing the 2'-Bromospiro[fluorene-9,9'-xanthene] molecule with specific recognition moieties, this principle can be harnessed to create targeted probes for various biological applications.

Derivatives of the spiro-xanthene scaffold are used to create probes that can visualize and monitor dynamic processes within living cells. mdpi.com The design of these probes typically involves attaching a trigger group to the SFX fluorophore, which is cleaved or altered by a specific cellular event, thereby initiating fluorescence. For example, probes have been developed to detect the activity of specific enzymes, such as gamma-glutamyltranspeptidase (GGT), which is often overexpressed in cancer cells. In studies using related xanthene dyes, the probe remains in a non-fluorescent state until it interacts with the target enzyme, after which it emits a bright fluorescence, allowing for the visualization of tumor cells and tissues. mdpi.com

Similarly, the SFX framework can be functionalized to respond to changes in the cellular microenvironment, such as fluctuations in pH or the presence of reactive oxygen species (ROS). This "off-on" switching capability is fundamental to creating probes that can monitor cellular health, stress, or metabolic state with high contrast. mdpi.com

The development of fluorescent probes from precursors like 2'-Bromospiro[fluorene-9,9'-xanthene] provides powerful tools for studying molecular interactions. By attaching a ligand for a specific biomolecule to the SFX core, it is possible to create probes that fluoresce only upon binding to their target. This strategy can be used to track the localization and concentration of important signaling molecules and metabolites.

For instance, fluorescent probes based on the broader class of spirocyclic xanthenes have been successfully designed to detect adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov These probes change their fluorescent properties upon binding to ATP, enabling researchers to monitor energy metabolism and investigate pathways related to cell viability and disease. The principles used in these designs, where a recognition unit is coupled to the fluorophore, are directly applicable to derivatives of 2'-Bromospiro[fluorene-9,9'-xanthene].

Site-specific labeling of proteins with fluorescent markers is essential for understanding their function, localization, and turnover within the cell. The reactivity of the bromo- group on 2'-Bromospiro[fluorene-9,9'-xanthene] allows it to be converted into a variety of functional groups that can be attached to proteins. nih.gov

Modern protein labeling techniques often employ bio-orthogonal chemistry, where a fluorophore is equipped with a reactive handle that specifically attaches to a complementary, genetically encoded unnatural amino acid on the target protein. nih.gov This approach allows for precise labeling in the complex environment of a living cell. For example, a derivative of 2'-Bromospiro[fluorene-9,9'-xanthene] could be synthesized to contain a tetrazine group. This tetrazine-functionalized SFX dye could then be used to rapidly and specifically label a protein containing a bio-orthogonal dienophile, enabling researchers to monitor protein degradation or track its movement through cellular compartments. nih.gov The superior photostability and brightness inherent in many xanthene-based dyes make them ideal for such applications, including advanced super-resolution microscopy techniques. mdpi.com

Integration into Sensor Technology for Environmental Pollutant Detection

Beyond biological applications, the spiro[fluorene-9,9'-xanthene] scaffold is a promising platform for creating chemosensors to detect environmental pollutants. chemimpex.com Fluorescent chemosensors offer a highly sensitive, rapid, and cost-effective method for monitoring contaminants in air and water. chemimpex.comresearchgate.net The general strategy involves designing a molecule that selectively binds to a target pollutant, such as a heavy metal ion, which in turn modulates the fluorescence of the SFX core.

Derivatives of 2'-Bromospiro[fluorene-9,9'-xanthene] can be functionalized with specific chelating agents that have a high affinity for toxic heavy metal ions like mercury (Hg²⁺), lead (Pb²⁺), or cadmium (Cd²⁺). Upon binding of the metal ion, the electronic properties of the molecule are altered, leading to a distinct change in the fluorescence emission (either an increase, "turn-on," or a decrease, "turn-off"). This response can be measured to quantify the concentration of the pollutant. Research on conjugated microporous polymers incorporating fluorene (B118485) units has demonstrated their potential for sensing metal ions, indicating the suitability of this core structure for environmental monitoring applications. mdpi.com The development of small-molecule sensors from 2'-Bromospiro[fluorene-9,9'-xanthene] offers a viable path toward creating portable and reliable devices for on-site environmental analysis. chemimpex.com

Advanced Material Science and Supramolecular Chemistry of Spiro Fluorene 9,9 Xanthene

Synthesis of Advanced Polymers with Tailored Optical Properties

The 2'-Bromospiro[fluorene-9,9'-xanthene] moiety is a key precursor for developing advanced polymers with customized optical characteristics. The bromine atom provides a reactive site for polymerization reactions, most notably Suzuki coupling, allowing for the incorporation of the rigid SFX unit into polymer backbones. This structural feature is instrumental in creating materials with stable and pure light emission, particularly in the blue spectrum. 20.210.105

A prime example is the synthesis of fluorene-based homopolymers. A 2,7-dibromo-SFX derivative can be polymerized with a corresponding diborolane monomer via a Suzuki coupling reaction to yield a poly[spiro(fluorene-9,9-xanthene)] (PSFX). 20.210.105 The incorporation of the bulky, orthogonal spiroxanthene group effectively suppresses the formation of aggregates and excimers, which are common issues in other polyfluorenes that lead to undesirable green emission. 20.210.105 This structural strategy results in polymers that exhibit stable, deep-blue emission in the solid state, a critical requirement for applications in organic light-emitting diodes (OLEDs). 20.210.105 The spiro-functionalization significantly enhances the emission spectral quality, leading to narrower spectra and reduced emission tails at longer wavelengths. 20.210.105

Furthermore, 2'-Bromospiro[fluorene-9,9'-xanthene] can be utilized to create more complex, non-polymeric, blue-light-emitting compounds. For instance, a monobromo-SFX can be coupled with a 2,7-bis(borolane)-functionalized fluorene (B118485) to produce 2,7-bis[spiro[fluorene-9,9'-xanthene]-2-yl]-9,9-dioctylfluorene, a model compound that demonstrates high thermal stability and blue emission. 20.210.105

Preparation of Thermally Stable Polyesters Utilizing Spiro[fluorene-9,9'-xanthene] (B3069175) Monomers

The inherent rigidity and high thermal stability of the spiro[fluorene-9,9'-xanthene] scaffold make it an excellent candidate for incorporation into high-performance polymers such as polyesters. Spiro compounds containing fluorene structures are known to be effective monomers in the preparation of thermally stable polyesters. arkat-usa.org The key to this application is the synthesis of diol derivatives of SFX, which can then undergo polycondensation with dicarboxylic acids or their derivatives.

The synthesis of spiro[fluorene-9,9'-xanthene]-3',6'-diol is a critical first step. arkat-usa.orgresearchgate.net This monomer can be prepared through a one-pot acid-catalyzed condensation reaction of a 9-fluorenone (B1672902) with resorcinol (B1680541). arkat-usa.org This diol, possessing two reactive hydroxyl groups, is the essential building block for polyester (B1180765) synthesis. The subsequent polycondensation of this SFX-diol with various aromatic or aliphatic diacyl chlorides would yield polyesters with the bulky, rigid SFX unit integrated into the polymer backbone.

The inclusion of the SFX moiety is expected to impart several desirable properties to the resulting polyesters:

High Glass Transition Temperature (Tg): The rigid, non-coplanar structure of the SFX unit restricts segmental motion of the polymer chains, leading to significantly higher Tg values. 20.210.105researchgate.net

Excellent Thermal Stability: Polymers incorporating SFX, such as polyamides and homopolymers, exhibit high decomposition temperatures (Td), often with 5% weight loss occurring well above 400°C. researchgate.netresearchgate.net This characteristic is directly attributable to the stable aromatic nature of the SFX core.

Improved Solubility: Despite their rigidity, the three-dimensional spiro-structure can disrupt chain packing, enhancing the solubility of the polymers in organic solvents, which is beneficial for processing. researchgate.net

These properties make SFX-based polyesters highly suitable for applications requiring robust materials that can withstand high temperatures and harsh operating conditions.

Engineering of Aggregation-Induced Emission (AIE) Materials Based on Spiro[fluorene-9,9'-xanthene] Scaffolds

The spiro[fluorene-9,9'-xanthene] (SFX) core has been successfully utilized to develop novel luminescent materials exhibiting aggregation-induced emission (AIE). AIE is a phenomenon where molecules are non-emissive in solution but become highly fluorescent in an aggregated state. This is typically achieved by designing molecules with propeller-like structures that undergo restriction of intramolecular motion (RIM) in the solid state, which blocks non-radiative decay pathways and activates radiative emission.

Researchers have designed donor–π–acceptor–π–donor (D–π–A–π–D) type molecules where the electron-accepting SFX core is functionalized with electron-donating groups like triphenylamine (B166846) through π-spacers. The synthesis of such complex molecules relies on the functionalization of the SFX core, where a precursor like 2'-Bromospiro[fluorene-9,9'-xanthene] is an ideal starting point for introducing π-spacers and donor groups via cross-coupling reactions.

In a typical AIE experiment, these SFX-based molecules show weak fluorescence in a good solvent like tetrahydrofuran (B95107) (THF). However, upon the gradual addition of a poor solvent such as water, the molecules begin to aggregate. This aggregation process restricts the intramolecular rotation of the donor groups around the SFX core, leading to a significant enhancement in photoluminescence intensity. This turn-on fluorescence makes AIE materials highly promising for applications in chemical sensors, bio-imaging, and solid-state lighting.

Design of Mechanochromic Materials Exhibiting Stimuli-Responsive Optical Changes

Mechanochromic materials, which change their luminescent properties in response to mechanical stimuli such as grinding or shearing, have been developed using the spiro[fluorene-9,9'-xanthene] scaffold. This property is often observed in molecules that also exhibit aggregation-induced emission, as both phenomena are related to changes in molecular packing and conformation in the solid state.

The same D–π–A–π–D molecules based on the SFX core that display AIE characteristics can also show mechanochromism. In their initial, crystalline, or as-precipitated state, these materials exhibit a certain fluorescence color, for example, yellowish-green. When subjected to mechanical grinding, the crystalline structure is disrupted, leading to a more amorphous state. This change in molecular packing alters the electronic energy levels and results in a noticeable color shift in the emitted light, such as a hypsochromic shift from yellowish-green to bluish-green. This process is often reversible; the original emission color can be recovered by exposing the ground powder to solvent vapor (fuming) or by gentle heating (annealing), which allows the molecules to rearrange back into a more stable, ordered state. The stimuli-responsive nature of these SFX-based materials makes them attractive for applications in pressure sensors, security inks, and data storage.

Supramolecular Assembly and Controlled Fabrication of Micro/Nano-crystals

The orthogonal and rigid geometry of spiro[fluorene-9,9'-xanthene] derivatives influences their self-assembly into ordered structures, making them valuable components in supramolecular chemistry. researchgate.net The controlled fabrication of micro- and nano-crystals is crucial for optimizing their performance in electronic and optical devices.

Reprecipitation Methods for Micro/Nano-crystal Formation

The reprecipitation method is a widely used technique for fabricating organic micro- and nano-crystals from materials that are soluble in organic solvents but insoluble in water. This technique is particularly relevant for SFX-based AIE materials.

The process involves dissolving the SFX compound in a good solvent, such as tetrahydrofuran (THF), to obtain a clear solution. This solution is then rapidly injected into a large volume of a poor solvent, typically water, under vigorous stirring. The sudden change in solvent environment causes the dissolved molecules to exceed their solubility limit and aggregate, forming nano- or micro-sized crystalline particles. The size and morphology of these particles can be controlled by adjusting various parameters, including the concentration of the initial solution, the solvent/anti-solvent ratio, the injection rate, and the temperature. This method is fundamental to studying the AIE properties of SFX derivatives, as the formation of these nano-aggregates is what triggers the strong fluorescence emission.

Solvent Diffusion Techniques for Single Crystal Growth

The growth of high-quality single crystals is essential for unequivocally determining molecular structure through X-ray diffraction and for studying the intrinsic physical properties of a material. 20.210.105 The solvent diffusion technique is a common and effective method for growing single crystals of organic compounds like 2'-Bromospiro[fluorene-9,9'-xanthene] and its derivatives.

In this method, the SFX compound is dissolved in a small amount of a good solvent (e.g., dichloromethane (B109758) or chloroform). This concentrated solution is then placed in a larger, sealed container that also contains a vial of a poor solvent (an anti-solvent), such as methanol, ethanol, or hexane. The system is left undisturbed, allowing the vapor of the more volatile anti-solvent to slowly diffuse into the solution of the compound. As the concentration of the anti-solvent in the solution gradually increases, the solubility of the SFX derivative decreases, leading to slow precipitation and the formation of well-ordered single crystals over time. For example, single crystals of the parent spiro[fluorene-9,9'-xanthene] have been successfully grown from a dichloromethane/alcohol solvent system, allowing for detailed structural analysis. nih.gov

Rational Design of Functional Materials with Specific Electronic or Optical Characteristics

The compound 2'-Bromospiro[fluorene-9,9'-xanthene] is a cornerstone intermediate in the rational design of advanced functional materials, particularly within the realms of organic electronics and photonics. chemimpex.com Its unique spiro[fluorene-9,9'-xanthene] (SFX) core structure provides a rigid, three-dimensional framework that imparts high thermal stability and morphological robustness to derivative materials. researchgate.net20.210.105 The bromine atom at the 2'-position serves as a versatile synthetic handle, enabling chemists to introduce a wide array of functional groups through well-established cross-coupling reactions, such as the Suzuki-Miyaura coupling. chemimpex.com20.210.105 This strategic functionalization allows for the precise tuning of the molecule's electronic and optical properties, making it a preferred building block for materials tailored for specific applications like Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and fluorescent probes. chemimpex.comchemimpex.com

The rational design process leverages the inherent properties of the SFX scaffold. The spiro linkage creates an orthogonal arrangement between the fluorene and xanthene moieties, which can electronically separate different functional units attached to them. This structural feature is crucial for designing materials with specific charge-transport or emissive characteristics, such as hosts and emitters for high-performance OLEDs. ed.ac.ukchemrxiv.orgnih.gov Researchers can systematically modify the SFX core to control properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the singlet-triplet energy gap (ΔEST), and solid-state packing, leading to materials with optimized performance. ed.ac.uknih.gov

Designing Host Materials for High-Efficiency OLEDs

The SFX framework is an excellent platform for creating host materials for both phosphorescent (PHOLEDs) and Thermally Activated Delayed Fluorescence (TADF) OLEDs. researchgate.netnih.gov The high triplet energy of the SFX unit is advantageous for hosting blue and green phosphorescent emitters, preventing reverse energy transfer from the guest emitter to the host. researchgate.net A notable example is SFX-PF, a host material developed from the SFX core. This material, which lacks conventional charge-transporting units, has been successfully used to fabricate highly efficient and low-voltage green and blue PHOLEDs. researchgate.net

Performance of PHOLEDs Using SFX-PF Host Material researchgate.net
Device ColorTurn-on Voltage (V)Max. Current Efficiency (cd/A)Max. Power Efficiency (lm/W)Max. External Quantum Efficiency (EQE) (%)
Green3.047.945.413.2
Blue (with FIr6 emitter)2.812.811.37.5

Furthermore, the rational design extends to creating n-type host materials by functionalizing the xanthene moiety of the SFX core with electron-accepting units. For instance, introducing a diphenyltriazine (TRZ) unit at different positions on the xanthene ring (2'- vs. 3'-) significantly impacts the material's properties and the resulting TADF-OLED performance. nih.gov The 3'-TRZSFX derivative demonstrated superior electron transport and a higher maximum EQE in devices, highlighting how subtle positional isomerism can be used as a design strategy to optimize device efficiency. nih.gov

Comparison of SFX-Based n-Type Host Materials in TADF-OLEDs nih.gov
Host MaterialEmitterMaximum External Quantum Efficiency (EQEmax) (%)
2'-TRZSFX4CzIPN18.8
3'-TRZSFX4CzIPN23.0

Engineering Emitters with Thermally Activated Delayed Fluorescence (TADF)

The SFX scaffold has been instrumental in designing a new generation of highly efficient TADF emitters. ed.ac.ukchemrxiv.org The design principle involves using the rigid spiro-structure to spatially separate donor and acceptor groups, which are attached to different parts of the molecule. This separation helps to minimize the exchange energy between the HOMO and LUMO, resulting in the small ΔEST required for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. ed.ac.ukchemrxiv.org

A series of sky-blue to green TADF emitters were developed based on this strategy, where donor moieties like diphenylamine (B1679370) (DPA) and its derivatives were introduced onto a 2,7-dibromospiro[fluorene-9,9'-xanthene] (B2878167) precursor. ed.ac.uk These molecules (SFX-PO-DPA, SFX-PO-DPA-Me, and SFX-PO-DPA-OMe) exhibit high photoluminescence quantum yields (ΦPL), small ΔEST values, and short delayed fluorescence lifetimes. ed.ac.ukchemrxiv.org OLEDs fabricated with these emitters achieved record-breaking external quantum efficiencies for spiro-configured TADF emitters, demonstrating the success of this rational design approach. chemrxiv.org

Optoelectronic and Electroluminescence Properties of SFX-Based TADF Emitters ed.ac.ukchemrxiv.org
EmitterΦPL (%) in mCP filmΔEST (eV)Delayed Lifetime (τd) (μs)OLED EQEmax (%)
SFX-PO-DPA~70&lt;0.10&lt;1011
SFX-PO-DPA-Me~70&lt;0.10&lt;1023
SFX-PO-DPA-OMe~70&lt;0.10&lt;0.1016

Developing Materials with Aggregation-Induced Emission (AIE) and Mechanochromism

The highly twisted, three-dimensional structure inherent to SFX derivatives can be exploited to create luminophores with Aggregation-Induced Emission (AIE) properties. rsc.orgrsc.org Unlike conventional dyes that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active molecules show enhanced fluorescence upon aggregation. This phenomenon is attributed to the restriction of intramolecular motions in the aggregated state. The SFX core provides a rigid scaffold to which AIE-active moieties can be attached. rsc.orgrsc.org

For example, an acridine-functionalized SFX derivative, SFX-Ad, was synthesized and shown to exhibit typical AIE activity with strong emission in the aggregated state. rsc.org Moreover, this material displays mechanoresponsive luminescence (MRL), where its emission color can be changed by applying mechanical force like grinding. The solid sample of SFX-Ad undergoes a crystal-to-amorphous transition upon grinding, leading to a "turn-on" of luminescence. rsc.org This stimuli-responsive behavior is highly valuable for applications in anti-counterfeiting and information encryption. rsc.org Similarly, other SFX-based molecules have been designed to show a hypsochromic shift (from yellowish-green to bluish-green) upon grinding, further demonstrating the potential for creating smart materials with mechanochromic properties. rsc.org

Challenges and Future Research Directions

Pathways for Developing Cost-Effective and Highly Efficient Spiro[fluorene-9,9'-xanthene]-Based Hole-Transporting Materials

Future research will focus on further optimizing this synthesis to maximize yields and purity, making SFX-based HTMs viable for large-scale industrial production. researchgate.netrsc.org For instance, an unexpected one-pot method using methanesulfonic acid (MeSO₃H) as a catalyst has been shown to produce SFX with yields up to 80% through a thermodynamically controlled cyclization reaction. 20.210.105acs.org Developing synthetic routes that avoid complex purification steps like column chromatography is crucial for reducing production costs. acs.org The development of HTM SF-MPA-MCz, for example, not only shows high efficiency but also uses a significantly lower concentration for solution processing compared to Spiro-OMeTAD, which could remarkably reduce costs for large-area applications. nih.govescholarship.org By focusing on scalable, high-yield synthetic strategies, the cost barrier for high-performance organic optoelectronics can be significantly lowered.

Strategies for Tailoring Molecular Properties to Achieve Optimal Device Performance and Long-Term Stability

The performance and stability of devices incorporating SFX-based materials are intrinsically linked to the molecular architecture of these compounds. Tailoring their properties through molecular engineering is a key research direction for achieving optimal outcomes. rsc.org Strategies involve modifying the SFX core or its peripheral functional groups to fine-tune energy levels, enhance charge mobility, and improve morphological stability.

Key molecular design strategies include:

Energy Level Alignment: Modifying the electron-donating strength of the arylamine units attached to the SFX core allows for precise tuning of the Highest Occupied Molecular Orbital (HOMO) energy level. rsc.org This ensures efficient hole injection from the perovskite or emissive layer. For example, replacing methoxy (B1213986) groups with methylsulfanyl groups (–SMe) can increase interaction with the perovskite surface through "soft Lewis" S-Pb bonding, leading to better energy level alignment and enhanced device performance. rsc.org

Enhanced Charge Transport: Expanding the π-conjugated system of the molecule can improve conductivity and charge transport properties. rsc.org Incorporating larger aromatic systems, such as naphthyl groups, into the side arms of the SFX molecule is one effective approach. rsc.org

Improved Stability: The rigid, three-dimensional structure of the SFX core inherently prevents tight molecular packing and crystallization, leading to good film-forming properties and high thermal stability. researchgate.net Further improvements in long-term operational and thermal stability can be achieved by introducing rigid and planar units like carbazole (B46965) or by using fluorination on peripheral aniline (B41778) units, which improves the material's hydrophobicity. nih.govmdpi.com Dopant-free HTMs are also being designed to enhance device stability by eliminating issues associated with hygroscopic additives. acs.orgrsc.org

The following table summarizes the performance of various SFX-based HTMs in perovskite solar cells (PSCs), highlighting the impact of different molecular modifications.

HTM NameKey Molecular ModificationPCE (%)Stability Note
mp-SFX-2PA Functionalized with four-armed arylamine moieties17.7%Retained 90% of initial PCE after 2000 h in ambient air. rsc.org
SP-SMe Methoxy groups partially replaced with methylsulfanyl groups21.95%Enhanced operational and thermal stability at 65 °C. rsc.org
X60 p-methoxy-modified diphenylamine (B1679370) side groups19.84%A low-cost HTM with performance comparable to Spiro-OMeTAD. rsc.org
SF-MPA-MCz Anisotropic design with rigid carbazole units24.53%Maintained >85% PCE after 1000 h heating at 85 °C. nih.gov

Exploration of Novel Organic Fluorescent Materials with Precisely Tunable Luminescence and Multi-stimuli Responsiveness

The SFX scaffold is a promising platform for developing advanced fluorescent materials beyond its use in HTMs. Its rigid and bulky structure can be exploited to create molecules with unique photophysical properties, such as aggregation-induced emission (AIE) and responsiveness to external stimuli. rsc.org

One area of exploration is the design of materials that exhibit mechanochromism, where the emission color changes in response to mechanical force. rsc.org By incorporating the SFX core into a donor-π-acceptor-π-donor (D-π-A-π-D) structure, researchers have created luminescent materials that show both AIE and mechano-responsive properties. rsc.org

Furthermore, the SFX framework can be functionalized with photochromic units like spiropyran to create multi-stimuli-responsive fluorescent molecular switches. rsc.org A notable example, SFX-2SP, demonstrates reversible switching of its fluorescence properties in response to various stimuli:

Light/Dark: Isomerization between the spiropyran (ring-closed) and merocyanine (B1260669) (ring-open) forms can be triggered by visible light or darkness. rsc.org

Acid/Base: The material responds to changes in pH. rsc.org

Heat: Thermal energy can also induce switching, particularly in a polymer matrix like PMMA, enabling reversible cyan/red emission changes. rsc.org

The development of such materials is challenging due to the need to overcome aggregation-caused quenching (ACQ) in the solid state. rsc.org The orthogonal structure of the SFX moiety helps to create free volume, preventing tight molecular packing and preserving the photoswitching capabilities even in a solid matrix. rsc.org Future research will focus on creating a wider palette of tunable colors and responses for applications in sensing, data storage, and anti-counterfeiting technologies. nih.govnih.gov

Methodologies for Suppressing Charge Recombination in Organic Optoelectronic Systems

The rigid, 3D spiro structure of these molecules is crucial for forming uniform, dense, and defect-free films. acs.org This superior film morphology ensures excellent interfacial contact with the underlying perovskite layer. nih.gov A compact and ordered interface minimizes non-radiative recombination at the perovskite/HTM junction by passivating surface defects and reducing hole trap density. acs.orgrsc.org

Moreover, the molecular design of SFX-based HTMs can be tailored to create an energy barrier for electrons, effectively blocking them from reaching the anode while facilitating efficient extraction and transport of holes. researchgate.net This selective charge transport further reduces the chances of electron-hole recombination. Cruciform-shaped SFX derivatives have been specifically designed to act as dual-functional materials, serving as both a surface passivation layer and a hole transporting interface to mitigate defects and improve charge extraction. rsc.org Future work will involve designing molecules with optimized self-assembly properties to create even more ordered and stable interfaces, further minimizing recombination losses and pushing device efficiencies closer to their theoretical limits.

Deepening the Understanding of Structure-Property Relationships for Predictive Material Design

Advancing the field of SFX-based materials beyond trial-and-error synthesis requires a fundamental understanding of the relationship between molecular structure and material properties. rsc.org Combining experimental characterization with computational modeling is a powerful approach for building predictive models that can guide the rational design of new materials. rsc.org

Researchers use a combination of techniques to establish these relationships:

Experimental Analysis: Systematic variation of molecular structures—such as changing the position and electronegativity of substituent groups—and characterizing the resulting photophysical and electrochemical properties provides crucial data. rsc.org

Computational Chemistry: Density Functional Theory (DFT) calculations are widely used to predict key parameters like the HOMO and LUMO energy levels, charge distribution, and molecular geometry. rsc.orgnorthumbria.ac.uk These theoretical insights help explain experimental observations and predict the properties of yet-to-be-synthesized molecules.

By correlating these experimental and theoretical findings, researchers can deduce design principles. For instance, it has been shown how varying the substitution points on the SFX core can selectively tune frontier molecular orbital energy levels without affecting the high triplet energy, which is critical for host materials in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). rsc.org This deep understanding allows for an in silico approach to material design, where new molecular candidates with desired electronic and physical properties can be identified and screened computationally before engaging in time-consuming and resource-intensive synthesis. nih.gov

Expanding the Scope of Applications Beyond Current Optoelectronic and Biological Domains

While the primary focus of research on SFX derivatives has been in optoelectronics (PSCs, OLEDs) and some initial explorations in biological contexts, the unique structural and chemical features of the SFX core suggest potential in a much broader range of applications. researchgate.netnih.gov The rigid, well-defined three-dimensional geometry, combined with its synthetic accessibility and modularity, makes it an attractive scaffold for other areas of materials science and chemistry.

Future research could explore the following domains:

Supramolecular Chemistry and Host-Guest Systems: The defined shape and potential for functionalization make SFX a candidate for building complex supramolecular architectures, such as porous organic frameworks or molecular containers for selective recognition and sensing applications. researchgate.net

Catalysis: The rigid scaffold could be used to design novel ligands for asymmetric catalysis, where the specific 3D arrangement of catalytic sites is crucial for achieving high enantioselectivity. researchgate.net

Advanced Polymer Science: Incorporating the bulky, rigid SFX unit into polymer backbones could lead to materials with high glass transition temperatures, enhanced thermal stability, and specific optical properties, suitable for applications in specialty plastics and membranes. researchgate.net

Medicinal Chemistry: Spiro-based scaffolds are prevalent in natural products and have shown diverse biological activities. frontiersin.org Although not yet a primary focus for SFX, its derivatives could be explored as core structures for developing new therapeutic agents, for instance, in wound healing or as inhibitors for specific biological targets like kinases. frontiersin.orgmdpi.com

By leveraging the synthetic versatility of the spiro[fluorene-9,9'-xanthene] (B3069175) platform, researchers can venture into these new territories, potentially uncovering novel functionalities and applications that are fundamentally different from their current use in optoelectronics.

Q & A

Q. What are the key synthetic routes for 2'-bromospiro[fluorene-9,9'-xanthene], and how do reaction conditions influence yield?

The compound is commonly synthesized via cross-coupling reactions. For example:

  • Buchwald-Hartwig amination : Using Pd₂(dba)₃, dppf, and NaOt-Bu in toluene at 110°C yields 48% product .
  • Suzuki-Miyaura coupling : Bis(pinacolato)diboron with PdCl₂(dppf) in DMF at 120°C achieves 72% yield .
  • Direct alkylation : Phenolic hydroxyl groups on xanthene can react with dibromoethane in the presence of K₂CO₃ and 18-crown-6, yielding dialkylated precursors (73–94%) . Key factors: Catalyst selection (e.g., Pd vs. Ni), solvent polarity, and temperature critically impact yield and purity.

Q. How should researchers characterize the purity and structure of 2'-bromospiro[fluorene-9,9'-xanthene]?

  • GC analysis : Purity is typically >97% (commercial batches) but varies (e.g., 90–98% across suppliers) .
  • NMR/FTIR : Confirm bromine substitution and spiro-conjugation via distinct ¹H/¹³C NMR shifts (e.g., aromatic proton splitting) and C-Br stretching (~560 cm⁻¹) .
  • Melting point : 196–200°C (deviations suggest impurities or polymorphic forms) .

Q. What are the primary applications of this compound in organic electronics?

  • OLED intermediates : The spiro-conjugated structure reduces intermolecular π-π stacking, enhancing quantum efficiency (up to 20% in blue-emitting devices) .
  • Charge transport layers : Bromine’s electron-withdrawing effect improves electron injection in perovskite solar cells (e.g., 10.9% efficiency in meso-superstructured devices) .

Advanced Research Questions

Q. How can structural modifications optimize 2'-bromospiro[fluorene-9,9'-xanthene] for thermally activated delayed fluorescence (TADF)?

  • Substitution patterns : Introducing electron-donating groups (e.g., -NH₂ at the 4-position) narrows the singlet-triplet energy gap (ΔEₛₜ) .
  • Spiro-annulation : Extending conjugation via fused xanthene/fluorene moieties enhances radiative decay rates (e.g., kᵣ > 10⁶ s⁻¹) . Methodology: Use DFT calculations (B3LYP/6-31G*) to predict ΔEₛₜ and verify via transient photoluminescence .

Q. How to resolve contradictions in reported purity and melting points across commercial sources?

  • Batch variability : Suppliers report purity from 90% (J&K) to 98% (Derthon) due to differing purification protocols (e.g., column chromatography vs. recrystallization) .
  • Analytical discrepancies : Melting points vary (196–200°C vs. 197°C) based on heating rates and sample preparation (e.g., solvent residues) . Recommendation: Independently validate purity via HPLC and differential scanning calorimetry (DSC).

Q. What strategies mitigate aggregation-induced quenching (ACQ) in OLEDs using this compound?

  • Doping : Blend with host materials (e.g., CBP) at 5–10 wt% to disperse molecules and reduce ACQ .
  • Side-chain engineering : Attach bulky tert-butyl groups to the fluorene unit to sterically hinder aggregation .
  • Device architecture : Use ultrathin emitting layers (<20 nm) to limit exciton diffusion .

Methodological Challenges

Q. How to address low yields in large-scale synthesis?

  • Catalyst recycling : Immobilize Pd catalysts on mesoporous silica to reduce metal leaching .
  • Solvent optimization : Replace DMF with cyclopentyl methyl ether (CPME) to improve sustainability and ease of removal .

Q. What computational tools predict the photophysical properties of derivatives?

  • TD-DFT : Calculate absorption/emission spectra (e.g., CAM-B3LYP/cc-pVDZ) .
  • Molecular dynamics (MD) : Simulate π-π stacking distances in thin films to correlate with device performance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.